Biotin-PEG6-Acid

概要

説明

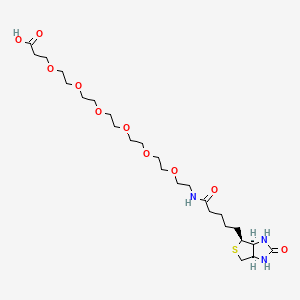

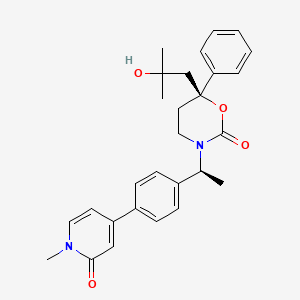

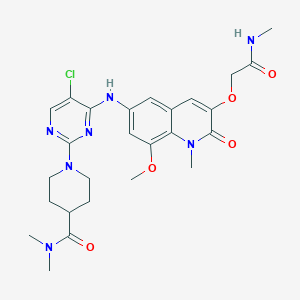

Biotin-PEG6-Acid is a PEG-based PROTAC linker . It is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .

Synthesis Analysis

Biotin-PEG6-Acid is used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of Biotin-PEG6-Acid is 579.70 and its formula is C25H45N3O10S . The SMILES representation of its structure is O=C(O)CCOCCOCCOCCOCCOCCOCCNC(CCCC[C@@H]1SCC@N2)([H])NC2=O)=O .Chemical Reactions Analysis

Biotin-PEG6-Acid is a PEG-based PROTAC linker used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

Biotin-PEG6-Acid is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .科学的研究の応用

Therapeutic Drug Delivery

Biotin-PEG6-Acid can be used in the field of therapeutic drug delivery. The PEGylation process, which involves the covalent linkage of Polyethylene Glycol (PEG) to drug molecules, improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities . This makes Biotin-PEG6-Acid a promising candidate for delivering therapeutic drugs to targeted cells or tissues.

Gene Delivery

PEG has been extensively investigated for gene delivery due to its capability to form stable complexes by electrostatic interactions with nucleic acids . Biotin-PEG6-Acid, with its biocompatible properties, could potentially enhance the efficiency of gene delivery systems.

Enzyme Conjugation for Targeted Therapy

Therapeutic enzymes are often conjugated with PEG for targeted therapy of diseases in which the native enzyme was inefficient . Biotin-PEG6-Acid could be used to conjugate these enzymes, enhancing their stability and effectiveness.

Tissue Engineering

In tissue engineering applications, PEG and its derivatives are used to precisely control cell behavior in growing tissues . Biotin-PEG6-Acid could be used in the development of bioresponsive and intelligent biomaterials for bone and tissue regeneration.

Biomedical Applications

Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin-PEG6-Acid, with its biocompatible properties, could be used in various biomedical applications, including diagnostics and therapeutics.

Food Additives

Biotin has important applications in food additives . Biotin-PEG6-Acid could potentially be used as a food additive, enhancing the nutritional value of food products.

Cosmetics

In modern industries, biotin is widely used in various fields such as cosmetics . Biotin-PEG6-Acid could potentially be used in the development of cosmetic products, enhancing their effectiveness and safety.

Animal Feed

Biotin is also widely used in animal feed . Biotin-PEG6-Acid could potentially enhance the nutritional value of animal feed, promoting the health and growth of livestock.

作用機序

Target of Action

Biotin-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Biotin-PEG6-Acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound’s interaction with its targets leads to changes in protein levels within the cell, thereby influencing cellular processes and functions .

Biochemical Pathways

Biotin, a component of Biotin-PEG6-Acid, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The introduction of the PEG6 spacer increases the hydrophilicity of the molecules .

Pharmacokinetics

The PEG spacer in Biotin-PEG6-Acid increases the hydrophilicity of the molecules, which can enhance its biocompatibility and reduce its immunogenicity . This modification can improve the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby enhancing its bioavailability .

Result of Action

The result of Biotin-PEG6-Acid’s action is the selective degradation of target proteins within cells . This can lead to changes in cellular processes and functions, depending on the specific proteins targeted .

Action Environment

The action of Biotin-PEG6-Acid can be influenced by various environmental factors. For instance, the compound is soluble in most organic solvents and has good solubility in water . This property can affect the compound’s action, efficacy, and stability in different environments .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Biotin PEG linkers increase reagent and conjugate solubility and minimize toxic and immunological effects . The mono dispersed PEG linker also offers precise control of the spacer length for conjugate function optimization of specific biotin-binding assays involving streptavidin, avidin and other avidin Proteins .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG6-Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)